molecular formula C8H7Cl2NO2 B1426357 Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate CAS No. 1039037-66-5

Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate

Cat. No. B1426357
M. Wt: 220.05 g/mol
InChI Key: UQGCQTYKUJHQPF-UHFFFAOYSA-N
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Description

“Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that its properties and applications may be similar to those of related compounds, such as "Methyl 6-methylpyridine-3-carboxylate"3.



Synthesis Analysis

There is no specific information available on the synthesis of “Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate”. However, related compounds such as triazole-pyrimidine hybrids have been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis4.



Molecular Structure Analysis

The molecular structure of “Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate” is not readily available. However, related compounds like “Methyl 6-methylpyridine-3-carboxylate” have a molecular weight of 151.1635.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate” are not readily available. However, a related compound, “Methyl 6-methylpyridine-3-carboxylate”, is a solid with a boiling point of 160 °C/106 mmHg (lit.) and a melting point of 34-37 °C (lit.)3.


Scientific Research Applications

Epigenetic Mechanisms and DNA Methylation

  • DNA Methyltransferase Inhibitors : Research on DNA methylation, a process involving the addition of a methyl group to cytosine, has explored inhibitors that can restore suppressor gene expression and exert antitumor effects. Although not directly related to "Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate," the study of DNA methylation inhibitors, including analogs of nucleoside deoxycitidine, demonstrates the importance of methylation processes in malignancy and potential therapeutic avenues (Goffin & Eisenhauer, 2002).

Environmental Toxicology and Chemistry

  • Toxicology of Chlorpyrifos : While focusing on chlorpyrifos, a pesticide, the reviewed literature emphasizes the environmental presence and potential neurodevelopmental effects of chemical compounds, highlighting the importance of understanding the toxicological profiles of various chemicals, including how they might relate to compounds like "Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate" (Eaton et al., 2008).

Chemical Interactions and Reactions

  • Intramolecular Proton Transfer : Studies on intramolecular double proton transfer in solution, such as those involving [2,2′-bipyridyl]-3,3′-diol (BP(OH)2), provide insights into the dynamic chemical processes that could be relevant to understanding the behavior of complex molecules like "Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate" in various environments (Glasbeek, 1999).

Antimicrobial and Anti-biofilm Applications

  • Natural Plant Compounds : Research into carvacrol, a natural compound, for its antimicrobial and anti-biofilm activities, suggests the potential for chemical compounds, possibly including "Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate," to serve as bioactive agents against a range of pathogens (Marchese et al., 2018).

Future Directions

There is no specific information available on the future directions of “Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate”. However, related compounds like triazole-pyrimidine hybrids have shown potential for development as neuroprotective and anti-neuroinflammatory agents4.


properties

IUPAC Name

methyl 5,6-dichloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCQTYKUJHQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate

CAS RN

1039037-66-5
Record name methyl 5,6-dichloro-2-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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